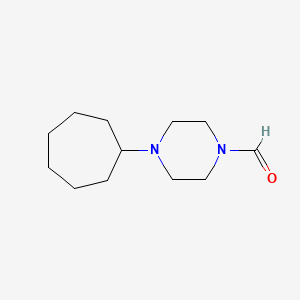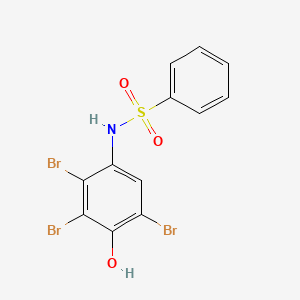![molecular formula C18H18N4O2S B5205460 2-methyl-5-{6-[methyl(phenyl)amino]-3-pyridazinyl}benzenesulfonamide](/img/structure/B5205460.png)
2-methyl-5-{6-[methyl(phenyl)amino]-3-pyridazinyl}benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-5-{6-[methyl(phenyl)amino]-3-pyridazinyl}benzenesulfonamide, also known as MPAPS, is a chemical compound that has gained significant attention in the field of scientific research. It is a sulfonamide derivative that has been studied for its potential therapeutic applications in various diseases. In
Mecanismo De Acción
The mechanism of action of 2-methyl-5-{6-[methyl(phenyl)amino]-3-pyridazinyl}benzenesulfonamide involves the inhibition of various enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of pro-inflammatory cytokines. 2-methyl-5-{6-[methyl(phenyl)amino]-3-pyridazinyl}benzenesulfonamide has also been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This inhibition leads to DNA damage and ultimately cell death in cancer cells.
Biochemical and Physiological Effects:
2-methyl-5-{6-[methyl(phenyl)amino]-3-pyridazinyl}benzenesulfonamide has been shown to have various biochemical and physiological effects in the body. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 2-methyl-5-{6-[methyl(phenyl)amino]-3-pyridazinyl}benzenesulfonamide has also been found to induce apoptosis in cancer cells by activating the caspase cascade. In addition, 2-methyl-5-{6-[methyl(phenyl)amino]-3-pyridazinyl}benzenesulfonamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-methyl-5-{6-[methyl(phenyl)amino]-3-pyridazinyl}benzenesulfonamide in lab experiments include its potent anti-inflammatory and anticancer properties. It is also relatively easy to synthesize and purify. However, the limitations of using 2-methyl-5-{6-[methyl(phenyl)amino]-3-pyridazinyl}benzenesulfonamide in lab experiments include its potential toxicity and lack of selectivity for specific targets.
Direcciones Futuras
There are several future directions for research on 2-methyl-5-{6-[methyl(phenyl)amino]-3-pyridazinyl}benzenesulfonamide. One potential direction is to study its use in combination with other drugs for the treatment of cancer and inflammation. Another direction is to investigate its potential use in the treatment of other neurodegenerative disorders such as Parkinson's disease. Furthermore, the development of more selective analogs of 2-methyl-5-{6-[methyl(phenyl)amino]-3-pyridazinyl}benzenesulfonamide could lead to the discovery of new therapeutic targets.
Métodos De Síntesis
The synthesis of 2-methyl-5-{6-[methyl(phenyl)amino]-3-pyridazinyl}benzenesulfonamide involves the reaction of 2-methyl-5-nitrobenzenesulfonamide with 6-amino-3-methylpyridazine in the presence of a reducing agent such as iron powder. The resulting product is then treated with phenylmagnesium bromide to obtain the final compound, 2-methyl-5-{6-[methyl(phenyl)amino]-3-pyridazinyl}benzenesulfonamide.
Aplicaciones Científicas De Investigación
2-methyl-5-{6-[methyl(phenyl)amino]-3-pyridazinyl}benzenesulfonamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. 2-methyl-5-{6-[methyl(phenyl)amino]-3-pyridazinyl}benzenesulfonamide has also been found to induce cell death in cancer cells by activating the apoptotic pathway. In addition, 2-methyl-5-{6-[methyl(phenyl)amino]-3-pyridazinyl}benzenesulfonamide has been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
2-methyl-5-[6-(N-methylanilino)pyridazin-3-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-13-8-9-14(12-17(13)25(19,23)24)16-10-11-18(21-20-16)22(2)15-6-4-3-5-7-15/h3-12H,1-2H3,(H2,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIVLNQEQXKSTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)N(C)C3=CC=CC=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-{6-[methyl(phenyl)amino]pyridazin-3-yl}benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-1-(4-bromophenyl)-3,5-pyrazolidinedione](/img/structure/B5205381.png)
![2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide](/img/structure/B5205389.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(2-bromo-4,5-dimethylphenyl)acetamide](/img/structure/B5205397.png)
![N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B5205401.png)

![1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N-1,3-thiazol-2-yl-4-piperidinecarboxamide](/img/structure/B5205411.png)

![4-[4-(benzyloxy)-3-bromo-5-methoxybenzoyl]morpholine](/img/structure/B5205427.png)
![methyl 3-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5205441.png)

![4-{[(3-nitrophenyl)sulfonyl]amino}phenyl 4-methylbenzoate](/img/structure/B5205453.png)
![1,7-diethyl-4-(2-fluorophenyl)-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5205462.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5205488.png)
![3-bromo-4-ethoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B5205494.png)